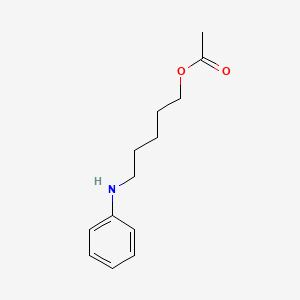
5-(Phenylamino)pentyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Phenylamino)pentyl acetate is an organic compound with the molecular formula C13H19NO2 It is characterized by the presence of a phenylamino group attached to a pentyl chain, which is further esterified with acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylamino)pentyl acetate typically involves the esterification of 5-(Phenylamino)pentanol with acetic acid. This reaction is catalyzed by an acid catalyst, such as concentrated sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester . The general reaction scheme is as follows:
5-(Phenylamino)pentanol+Acetic AcidH2SO45-(Phenylamino)pentyl acetate+Water
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous esterification processes. These processes involve the use of large-scale reactors where the reactants are continuously fed, and the products are continuously removed. The use of immobilized acid catalysts, such as sulfonated polystyrene resins, can enhance the efficiency and yield of the esterification reaction .
Analyse Chemischer Reaktionen
Types of Reactions
5-(Phenylamino)pentyl acetate can undergo various chemical reactions, including:
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: 5-(Phenylamino)pentanol and acetic acid.
Reduction: 5-(Phenylamino)pentanol.
Substitution: Various substituted derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
5-(Phenylamino)pentyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the formulation of coatings, perfumes, and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 5-(Phenylamino)pentyl acetate involves its interaction with specific molecular targets and pathways. The phenylamino group can engage in hydrogen bonding and π-π interactions with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentyl acetate: Similar ester structure but lacks the phenylamino group.
Phenyl acetate: Contains a phenyl group but lacks the pentyl chain.
5-(Phenylamino)pentanol: The alcohol precursor to 5-(Phenylamino)pentyl acetate.
Uniqueness
This compound is unique due to the presence of both a phenylamino group and a pentyl acetate moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
13698-28-7 |
|---|---|
Molekularformel |
C13H19NO2 |
Molekulargewicht |
221.29 g/mol |
IUPAC-Name |
5-anilinopentyl acetate |
InChI |
InChI=1S/C13H19NO2/c1-12(15)16-11-7-3-6-10-14-13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3 |
InChI-Schlüssel |
ZOLBHIGRRJZIDM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCCCNC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,3-Dimethyl-3-phenyl-4-dimethylamino-2,3-dihydrofuro[2,3-d]pyrimidine](/img/structure/B14005087.png)
![5-[(4-Carboxy-5-methylfuran-2-yl)methylsulfanylmethyl]-2-methylfuran-3-carboxylic acid](/img/structure/B14005092.png)
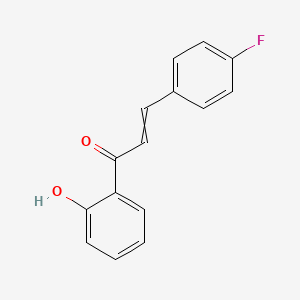
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B14005103.png)
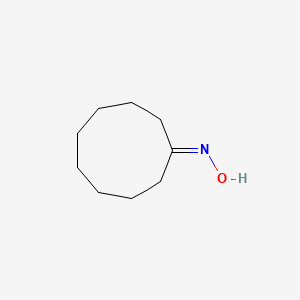
![tert-butyl N-(2-oxa-8-azaspiro[3.5]nonan-5-yl)carbamate](/img/structure/B14005109.png)
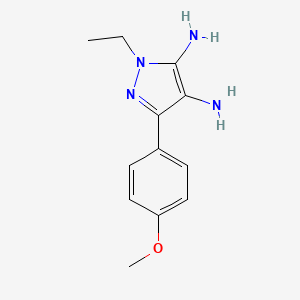
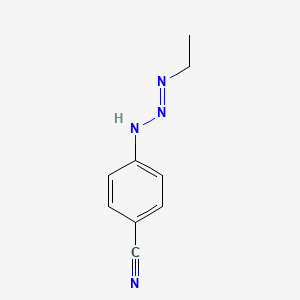
![Bis[2-mesylamidoethyl]disulfide](/img/structure/B14005113.png)
